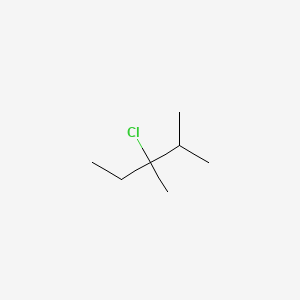

3-Chloro-2,3-dimethylpentane

Beschreibung

Structural Characterization and Nomenclature within Halogenated Alkanes

The systematic IUPAC name, 3-Chloro-2,3-dimethylpentane, is determined by identifying the longest continuous carbon chain and the positions of its substituents. The parent alkane is pentane (B18724), a five-carbon chain. A chlorine atom is attached to the third carbon, and two methyl groups are attached to the second and third carbons, respectively.

Structurally, it is classified as a tertiary alkyl halide because the carbon atom bonded to the chlorine atom is also bonded to three other carbon atoms. This classification is crucial as it heavily influences the compound's chemical reactivity. numberanalytics.com A unique feature of this compound's structure is that it contains primary (1°), secondary (2°), tertiary (3°), and quaternary (4°) carbon atoms, making it an excellent model for teaching carbon classification in organic chemistry. askfilo.com

The synthesis of this compound can be achieved through methods such as the chlorination of 2,3-dimethylpentane (B165511) or the reaction of 3,3-dimethylpent-1-ene with hydrogen chloride, which involves a carbocation rearrangement. ontosight.aipearson.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅Cl nist.gov |

| Molecular Weight | 134.65 g/mol nist.govnih.gov |

| CAS Registry Number | 595-38-0 nist.gov |

| Boiling Point | Approx. 133-145 °C ontosight.aistenutz.euguidechem.com |

| Density | Approx. 0.87-0.88 g/cm³ ontosight.aistenutz.eu |

| Appearance | Colorless liquid ontosight.ai |

| Classification | Tertiary Alkyl Halide numberanalytics.com |

Significance in Organic Chemistry Research and Education

This compound is a valuable compound for both research and educational purposes, primarily due to its reactivity as a tertiary alkyl halide. ontosight.ainumberanalytics.com It serves as a classic substrate for demonstrating fundamental reaction mechanisms in organic chemistry.

Detailed Research Findings:

The compound's reactivity is dominated by nucleophilic substitution (SN1) and elimination (E1) reactions, both of which proceed through a stable tertiary carbocation intermediate. numberanalytics.com

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, this compound readily undergoes unimolecular nucleophilic substitution. numberanalytics.com The first and rate-determining step is the departure of the chloride leaving group to form a tertiary carbocation. This intermediate is then attacked by the nucleophile. For instance, reaction with iodide (I⁻) as the nucleophile would yield 3-iodo-2,3-dimethylpentane. chegg.com

E1 Reactions: In the presence of a weak base and heat, the compound can undergo unimolecular elimination. chegg.com After the formation of the same tertiary carbocation intermediate, a base removes a proton from an adjacent carbon atom, leading to the formation of an alkene. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. pearson.com

Because of its clear demonstration of these competing pathways, it is frequently used in academic settings to teach concepts of carbocation stability, reaction kinetics, and product selectivity in substitution versus elimination reactions. numberanalytics.compearson.comchegg.com

Table 2: Key Reactions of this compound

| Reaction Type | Conditions | Intermediate | Major Product(s) |

|---|---|---|---|

| SN1 (Substitution) | Weak Nucleophile, Polar Protic Solvent | Tertiary Carbocation | Substitution Product (e.g., alcohol, ether) |

| E1 (Elimination) | Weak Base, Heat | Tertiary Carbocation | Alkenes (most substituted is major) chegg.com |

Overview of Research Trajectories for Alkyl Halides

Alkyl halides, as a class, are cornerstone molecules in the field of organic chemistry. ijrpr.com They are recognized as versatile intermediates for synthesizing a wide range of more complex molecules, finding use in the production of pharmaceuticals, agrochemicals, and advanced materials. openaccesspub.orgnumberanalytics.compatsnap.com The ongoing research into alkyl halides is dynamic, with several key trends shaping the future of their application.

Current Research Trajectories:

Development of New Reaction Methods: A significant area of research is the creation of more efficient and selective reactions. openaccesspub.org This includes the use of transition metal catalysts, such as palladium in cross-coupling reactions, which has transformed synthetic organic chemistry. numberanalytics.com

Green and Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly synthetic routes. ijrpr.com This involves using catalytic processes, minimizing waste through atom-economical reactions, and reducing or eliminating the use of hazardous solvents. ijrpr.comnumberanalytics.com

Synthesis of Complex Molecules: Alkyl halides continue to be critical starting materials and intermediates for building complex molecular architectures, including natural products and novel polymers. openaccesspub.orgnumberanalytics.com

Catalysis and Materials Science: Researchers are exploring the use of alkyl halides as precursors for developing new catalysts and in the synthesis of novel materials with improved thermal and mechanical properties. openaccesspub.org

The continuous evolution of synthetic methodologies ensures that alkyl halides will remain central to innovation across the chemical sciences. numberanalytics.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dimethylpentane |

| 3,3-dimethylpent-1-ene |

| 3-iodo-2,3-dimethylpentane |

| Hydrogen chloride |

| Chlorine |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

595-38-0 |

|---|---|

Molekularformel |

C7H15Cl |

Molekulargewicht |

134.65 g/mol |

IUPAC-Name |

3-chloro-2,3-dimethylpentane |

InChI |

InChI=1S/C7H15Cl/c1-5-7(4,8)6(2)3/h6H,5H2,1-4H3 |

InChI-Schlüssel |

ZLYYSVISQMZHFU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C(C)C)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Chloro 2,3 Dimethylpentane

Direct Halogenation Processes

The direct introduction of a chlorine atom onto the 2,3-dimethylpentane (B165511) skeleton is a primary synthetic strategy. This typically involves the reaction of the parent alkane with chlorine under conditions that promote the formation of chlorine radicals. ontosight.ai

Free Radical Chlorination Pathways and Regioselectivity

Free radical chlorination of 2,3-dimethylpentane proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The reaction of 2,3-dimethylpentane with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light or heat initiates the process by homolytically cleaving the Cl-Cl bond to generate two chlorine radicals (Cl•).

The propagation phase involves the abstraction of a hydrogen atom from the 2,3-dimethylpentane molecule by a chlorine radical, forming a hydrogen chloride (HCl) molecule and a dimethylpentyl radical. This radical then reacts with a molecule of Cl₂ to yield a monochlorinated product and a new chlorine radical, which continues the chain.

The regioselectivity of this reaction is a critical aspect. 2,3-dimethylpentane possesses primary (1°), secondary (2°), and tertiary (3°) hydrogens, each with a different susceptibility to abstraction by a chlorine radical. The stability of the resulting alkyl radical intermediate dictates the major product. The order of radical stability is tertiary > secondary > primary. Consequently, the abstraction of a tertiary hydrogen is most favorable. However, the statistical abundance of primary and secondary hydrogens also influences the product distribution. pdx.edumasterorganicchemistry.com For chlorination, the relative rates of hydrogen abstraction are generally considered to be 5:4:1 for tertiary, secondary, and primary hydrogens, respectively. pdx.edu This leads to a mixture of monochlorinated isomers, including 1-chloro-2,3-dimethylpentane, 2-chloro-2,3-dimethylpentane, and the target molecule, 3-chloro-2,3-dimethylpentane. brainly.com It is important to note that under typical free-radical chlorination conditions, skeletal rearrangements of the carbon framework are generally not observed. masterorganicchemistry.com

| Product Name | Hydrogen Type Abstraction | Relative Reactivity | Number of Hydrogens | Calculated Relative Amount |

|---|---|---|---|---|

| 1-Chloro-2,3-dimethylpentane | Primary (1°) | 1 | 9 | 9 |

| 2-Chloro-2,3-dimethylpentane | Tertiary (3°) | 5 | 1 | 5 |

| This compound | Tertiary (3°) | 5 | 1 | 5 |

| 4-Chloro-2,3-dimethylpentane | Secondary (2°) | 4 | 2 | 8 |

| 5-Chloro-2,3-dimethylpentane | Primary (1°) | 1 | 3 | 3 |

Photochemical Induction in Halogenation Reactions

The use of ultraviolet (UV) light is a common method for initiating the free radical chlorination of alkanes like 2,3-dimethylpentane. brainly.com Photochemical induction provides the necessary energy to break the Cl-Cl bond, a process known as photolysis, creating the initial chlorine radicals that drive the reaction. Studies on the photochlorination of similar branched alkanes, such as 2,3-dimethylbutane, have provided insights into the kinetics and mechanisms of these reactions. canada.caacs.org The rate of the reaction and the distribution of products can be influenced by factors such as the wavelength and intensity of the light, the reaction temperature, and the presence of radical inhibitors or initiators.

Synthesis via Precursor Transformation

An alternative route to this compound involves the conversion of a precursor molecule, most notably its bromo-analog, through nucleophilic substitution.

Nucleophilic Halide Exchange from Bromo-Analogs

The synthesis can be achieved by treating 3-bromo-2,3-dimethylpentane with a source of chloride ions, such as sodium chloride (NaCl). brainly.com This reaction typically proceeds in a suitable solvent, and the mechanism of this transformation is highly dependent on the reaction conditions.

Given that 3-bromo-2,3-dimethylpentane is a tertiary alkyl halide, the nucleophilic substitution reaction to form the corresponding chloro-compound is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. pearson.comquora.com The rate-determining step in an SN1 reaction is the spontaneous departure of the leaving group (in this case, the bromide ion, Br⁻) to form a carbocation intermediate. chemicalforums.com This step is favored for tertiary substrates due to the stability of the resulting tertiary carbocation. pearson.com The carbocation intermediate is planar, and the incoming nucleophile (chloride ion, Cl⁻) can attack from either face, which would lead to a racemic mixture if the starting material were chiral and the reaction occurred at a stereocenter. chemicalforums.comvaia.com

The synthesis of this compound can be accomplished through various organic reactions. One of the most direct and illustrative methods involves the hydrohalogenation of specific unsaturated hydrocarbon precursors. This approach relies on the addition of a hydrogen halide, such as hydrogen chloride (HCl), across the double bond of an alkene.

Hydrohalogenation of Unsaturated Hydrocarbon Precursors

The addition of hydrogen halides to alkenes is a fundamental reaction in organic chemistry that results in the formation of alkyl halides. masterorganicchemistry.com For the synthesis of this compound, suitable alkene precursors would be those that, upon reaction with HCl, yield the desired product. The two most logical starting alkenes are 2,3-dimethyl-2-pentene (B84793) and 3,4-dimethyl-2-pentene.

The reaction is an electrophilic addition, where the electron-rich pi (π) bond of the alkene attacks the electrophilic hydrogen of the hydrogen halide. leah4sci.compressbooks.pub This process breaks the carbon-carbon double bond and leads to the formation of a new carbon-hydrogen bond and a carbon-halogen bond. leah4sci.com

Mechanistic Insights into Alkene Addition Reactions

The hydrohalogenation of an alkene proceeds through a two-step mechanism involving a carbocation intermediate. masterorganicchemistry.compressbooks.pub

Protonation of the Alkene : The reaction is initiated by the attack of the alkene's nucleophilic π electrons on the electrophilic proton of the hydrogen halide (e.g., HCl). pressbooks.pubperiodicchemistry.com This step breaks the H-Cl bond and the C=C π bond, forming a new C-H sigma (σ) bond. The result is the formation of a carbocation intermediate on the other carbon of the original double bond and a halide anion (Cl⁻). pressbooks.pub This initial step is the rate-determining step of the reaction. masterorganicchemistry.com

Nucleophilic Attack by the Halide Ion : The newly formed carbocation is a highly reactive, electron-deficient species. masterorganicchemistry.com In the second step, the chloride anion (Cl⁻), acting as a nucleophile, attacks the positively charged carbon atom of the carbocation. leah4sci.com This results in the formation of the final product, this compound.

It is important to note that carbocation intermediates can sometimes undergo rearrangements to form a more stable carbocation. msu.edu This can occur through a hydride shift or an alkyl shift. masterorganicchemistry.com In the context of synthesizing this compound from certain precursors, such as 3,3-dimethyl-1-butene, a rearrangement is observed where a methyl group shifts to form a more stable tertiary carbocation before the chloride ion attacks. msu.edu

Markovnikov's Rule and Product Distribution

When an unsymmetrical alkene reacts with a hydrogen halide, the regioselectivity of the addition is governed by Markovnikov's rule. libretexts.org The rule, in its modern form, states that the proton will add to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, while the halide will add to the more substituted carbon atom. libretexts.org This is because the addition of the proton to the less substituted carbon leads to the formation of a more stable carbocation intermediate. libretexts.org Carbocation stability follows the order: tertiary > secondary > primary.

For the synthesis of this compound, let's consider the two potential alkene precursors:

2,3-dimethyl-2-pentene : This is a tetrasubstituted alkene. Addition of HCl to this symmetrical alkene will lead to the formation of a tertiary carbocation on either C2 or C3. However, due to the symmetrical nature around the double bond in terms of substitution pattern leading to a tertiary carbocation, the addition of the chloride ion to the C3 position would be a primary route to forming this compound.

3,4-dimethyl-2-pentene : This is a trisubstituted alkene. According to Markovnikov's rule, the proton will add to the C2 carbon, which has one hydrogen atom, leading to the formation of a tertiary carbocation at the C3 position. The subsequent attack of the chloride ion at C3 will yield the major product, this compound. gauthmath.com If the proton were to add to the C3 carbon, a less stable secondary carbocation would form at C2, leading to a minor product. The formation of the more stable tertiary carbocation is the preferred pathway. libretexts.org

The reaction is therefore highly regioselective, with the distribution of products heavily favoring the one formed via the most stable carbocation intermediate. periodicchemistry.com

| Precursor Alkene | Carbocation Intermediate (Major Pathway) | Product |

| 2,3-dimethyl-2-pentene | Tertiary carbocation at C3 | This compound |

| 3,4-dimethyl-2-pentene | Tertiary carbocation at C3 | This compound |

Reaction Mechanisms and Reactivity of 3 Chloro 2,3 Dimethylpentane

Nucleophilic Substitution Reactions

Due to its structure as a tertiary alkyl halide, 3-Chloro-2,3-dimethylpentane predominantly undergoes nucleophilic substitution via a unimolecular (SN1) mechanism. The bulky methyl and ethyl groups surrounding the carbon atom bonded to the chlorine create significant steric hindrance, making a bimolecular (SN2) backside attack highly unfavorable.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction of this compound proceeds in a stepwise manner. The initial and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion. masterorganicchemistry.comlibretexts.org This carbocation is planar and sp² hybridized. readchemistry.com In the subsequent fast step, a nucleophile attacks the carbocation, leading to the substitution product. masterorganicchemistry.com

The kinetics of the SN1 reaction are first-order, as the rate depends solely on the concentration of the alkyl halide. masterorganicchemistry.comlibretexts.org The rate law is expressed as:

Rate = k[this compound]

This unimolecular dependency highlights that the nucleophile is not involved in the rate-limiting step. masterorganicchemistry.combartleby.com

Thermodynamic data for reactions involving this compound is specific to the reaction conditions. For the isomerization reaction between its structural isomer, 2-Chloro-2,3-dimethylpentane, the standard enthalpy of reaction (ΔrH°) has been determined.

Table 1: Enthalpy of Isomerization Reaction

| Reaction | Quantity | Value (kJ/mol) | Method |

|---|---|---|---|

| 2-Chloro-2,3-dimethylpentane = this compound | ΔrH° | -0.4 ± 0.8 | Equilibrium in liquid phase |

Data sourced from NIST Chemistry WebBook. nist.gov

This small negative value indicates that this compound is slightly more thermodynamically stable than its isomer under the specified conditions.

The rate of SN1 reactions is significantly influenced by the solvent. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. numberanalytics.comlibretexts.org This is because their polarized hydrogen atoms can solvate and stabilize the chloride leaving group, while the polar nature of the solvent stabilizes the carbocation intermediate through dipole-ion interactions, thus lowering the activation energy of the rate-determining step. libretexts.orglibretexts.orglibretexts.org Consequently, the solvolysis of this compound in a polar protic solvent like ethanol (B145695) proceeds readily. pearson.comchegg.com

Weak nucleophiles are characteristic of SN1 reactions. libretexts.org Since the nucleophile does not participate in the rate-limiting step, its strength is less critical than in SN2 reactions. Common nucleophiles in SN1 reactions are often the solvent molecules themselves (solvolysis), such as water or ethanol. libretexts.org

Table 2: Factors Favoring SN1 Reactions for this compound

| Factor | Favorable Condition for SN1 | Rationale |

|---|---|---|

| Substrate | Tertiary alkyl halide | Forms a stable tertiary carbocation. pearson.com |

| Solvent | Polar protic (e.g., ethanol, water) | Stabilizes the carbocation intermediate and leaving group. numberanalytics.comlibretexts.org |

| Nucleophile | Weak (e.g., H₂O, CH₃OH) | Nucleophile is not involved in the rate-determining step. libretexts.org |

Stereochemical Implications of SN1 Pathways

The stereochemistry of SN1 reactions is a direct consequence of the planar carbocation intermediate. readchemistry.com If the reaction starts with a chiral substrate, such as (R)- or (S)-3-Chloro-2,3-dimethylpentane, the nucleophile can attack the flat carbocation from either face with nearly equal probability. libretexts.orgreadchemistry.com This leads to the formation of a nearly 50:50 mixture of two enantiomeric products, one with retention of configuration and one with inversion of configuration. masterorganicchemistry.com This process is known as racemization, resulting in a product that is optically inactive or has low optical purity. masterorganicchemistry.comreadchemistry.com

For example, the reaction of (R)-3-Chloro-2,3-dimethylpentane with an iodide nucleophile would produce a racemic mixture of (R)- and (S)-3-iodo-2,3-dimethylpentane. chegg.comchegg.com While complete racemization is the theoretical outcome, a slight excess of the inversion product is often observed experimentally. libretexts.org This is attributed to the formation of an ion pair, where the departing leaving group can momentarily shield one face of the carbocation, favoring attack from the opposite side. libretexts.org

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The primary mechanism for this transformation is the bimolecular elimination (E2) pathway. brainly.com

Bimolecular Elimination (E2)

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group (a β-hydrogen), while simultaneously the carbon-halogen bond breaks and a π-bond is formed. libretexts.orgjove.com The rate of an E2 reaction is second-order, depending on the concentrations of both the alkyl halide and the base. libretexts.orglibretexts.org

Rate = k[this compound][Base]

For tertiary alkyl halides like this compound, E2 reactions are highly favored over SN2 reactions, especially with strong bases like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻). libretexts.orglibretexts.org

A key feature of the E2 reaction is its regioselectivity, which is often governed by Zaitsev's rule. This rule states that when multiple alkene products can be formed, the major product will be the more substituted (and therefore more stable) alkene. openstax.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, there are two types of β-hydrogens that can be removed. Removal of a hydrogen from the C2 methyl group or the C4 methylene (B1212753) group leads to different alkene products. According to Zaitsev's rule, the major product will be the more highly substituted alkene. The reaction with a strong base like sodium hydroxide (NaOH) predominantly yields 2,3-dimethyl-2-pentene (B84793). brainly.com

Table 3: Potential E2 Elimination Products

| Product Name | Degree of Substitution | Predicted Yield |

|---|---|---|

| 2,3-Dimethyl-2-pentene | Tetrasubstituted | Major |

| 3,4-Dimethyl-2-pentene | Trisubstituted | Minor |

Unimolecular Elimination (E1)

The E1 mechanism is a two-step pathway favored by tertiary substrates in the presence of weak bases (often the solvent) and polar protic solvents. It proceeds via a carbocation intermediate.

Both E1 and SN1 reactions share the same initial, rate-determining step: the spontaneous dissociation of the leaving group to form a carbocation. For this compound, this step generates the relatively stable tertiary 2,3-dimethylpentan-3-yl cation .

Once formed, this carbocation intermediate faces two competing fates:

SN1 Pathway: The carbocation is attacked by a nucleophile (typically the solvent, in a process called solvolysis). For example, in ethanol, this would yield 3-ethoxy-2,3-dimethylpentane.

E1 Pathway: A weak base (typically the solvent) removes a proton from a beta-carbon (C2 or C4), leading to an alkene.

The ratio of E1 to SN1 products is highly sensitive to reaction conditions, particularly temperature. Elimination reactions have higher activation energies than substitution reactions and result in an increase in the number of molecules (and thus, entropy). Therefore, increasing the reaction temperature significantly favors the E1 pathway over the SN1 pathway.

| Condition | Effect on Product Ratio | Favored Pathway |

|---|---|---|

| Low Temperature (e.g., 25 °C) | Substitution is kinetically favored over elimination. | SN1 |

| High Temperature (e.g., >50 °C) | The higher activation energy and positive entropy change of elimination are overcome, making it the dominant pathway. | E1 |

A hallmark of reactions involving carbocation intermediates is their propensity to rearrange via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. This possibility must be assessed for the 2,3-dimethylpentan-3-yl cation.

The initially formed carbocation is tertiary: CH₃-CH(CH₃)-C⁺(CH₃)-CH₂-CH₃.

Potential rearrangements include:

1,2-Hydride Shift from C2: This would produce CH₃-C⁺(CH₃)-C(H)(CH₃)-CH₂-CH₃, which is also a tertiary carbocation. There is no significant thermodynamic driving force for this shift.

1,2-Hydride Shift from C4: This would produce CH₃-CH(CH₃)-C(CH₃)-C⁺H-CH₃, a secondary carbocation. This is a thermodynamically unfavorable process and will not occur.

Since no simple 1,2-shift can generate a more stable carbocation (e.g., a resonance-stabilized or a different, more stable tertiary cation), skeletal rearrangements are not an expected feature of the E1 reaction of this compound. The elimination products will arise directly from the initially formed, unrearranged 2,3-dimethylpentan-3-yl cation. As E1 reactions are not stereospecific and are governed by alkene stability, the major product will be the Zaitsev product, 2,3-dimethylpent-2-ene.

Isomerization and Rearrangement Processes

While skeletal rearrangements of the carbocation intermediate are unlikely under typical solvolysis conditions, isomerization processes can be induced under different catalytic environments, particularly strong acid catalysis.

If this compound is treated with a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) , the 2,3-dimethylpentan-3-yl cation is readily formed. As established, this cation does not have a favorable pathway for skeletal rearrangement.

However, this carbocation is central to the acid-catalyzed isomerization of the corresponding alkenes. For instance, if a sample of the less stable Hofmann product, 3,4-dimethylpent-2-ene, were treated with a catalytic amount of acid, it would become protonated to form the 2,3-dimethylpentan-3-yl cation. This cation can then lose a proton from either C2 or C4. Over time, this reversible process will lead to an equilibrium mixture of the alkenes, which will be dominated by the most thermodynamically stable isomer, 2,3-dimethylpent-2-ene.

Therefore, the most relevant rearrangement process associated with the this compound system is not a change in the carbon skeleton but rather the acid-catalyzed isomerization of its potential alkene elimination products toward the most stable Zaitsev product.

The table below summarizes the stability and rearrangement potential.

| Process | Intermediate | Outcome | Likelihood |

|---|---|---|---|

| Skeletal Rearrangement (SN1/E1) | 2,3-dimethylpentan-3-yl cation | Formation of a different carbon skeleton. | Very Low (No more stable cation is accessible via a simple 1,2-shift). |

| Alkene Isomerization (Acid-Catalyzed) | 2,3-dimethylpentan-3-yl cation | Conversion of 3,4-dimethylpent-2-ene to the more stable 2,3-dimethylpent-2-ene. | High (Proceeds toward thermodynamic equilibrium). |

Interconversion Studies with Structural Isomers

Research into the isomerization of tertiary chloro-2,3-dimethylpentanes has provided insights into the relative stabilities of its structural isomers. The interconversion primarily involves the migration of the chlorine atom along the carbon skeleton, leading to an equilibrium between the different isomers.

A key study in this area focused on the equilibrium between this compound and its structural isomer, 2-chloro-2,3-dimethylpentane. nist.govnist.gov The mechanism for the interconversion of these tertiary alkyl halides is understood to proceed through a carbocation intermediate. The carbon-chlorine bond can heterolytically cleave, forming a tertiary carbocation and a chloride ion. This carbocation can then be attacked by the chloride ion at a different position, leading to the isomeric product. The position of the equilibrium is determined by the relative thermodynamic stabilities of the isomers involved.

Reaction Thermochemistry of Isomerization Equilibria

The thermodynamic parameters for the isomerization reactions of chloroalkanes dictate the composition of the equilibrium mixture. A significant investigation into the thermodynamics of the isomerization of tertiary chloro-2,3-dimethylpentanes was conducted by Esipenok, Kabo, and Andreevskii in 1975, with their findings published in the Russian Journal of Physical Chemistry. nist.govnist.gov

Their work established the thermodynamic data for the equilibrium between 2-chloro-2,3-dimethylpentane and this compound in the liquid phase. The enthalpy of reaction (ΔrH°) for the conversion of 2-chloro-2,3-dimethylpentane to this compound was determined to be -0.4 ± 0.8 kJ/mol. nist.govnist.gov This slightly negative enthalpy change indicates that this compound is marginally more stable than 2-chloro-2,3-dimethylpentane under the studied conditions.

The following table summarizes the available thermochemical data for the isomerization reaction:

| Reaction | ΔrH° (kJ/mol) | Phase | Reference |

| 2-Chloro-2,3-dimethylpentane ⇌ this compound | -0.4 ± 0.8 | Liquid | nist.govnist.gov |

Further thermodynamic data, such as the Gibbs free energy change (ΔG°) and the entropy change (ΔS°), which would provide a more complete understanding of the equilibrium, are detailed in the original 1975 study but are not available in the accessed databases. The equilibrium constant (Keq) for this reaction would be close to unity, reflecting the small enthalpy change and indicating that both isomers are present in significant amounts at equilibrium.

Stereochemical Investigations of 3 Chloro 2,3 Dimethylpentane

Identification and Analysis of Stereogenic Centers

A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups, giving rise to stereoisomers. In the case of 3-Chloro-2,3-dimethylpentane, a careful examination of its structure reveals the presence of two such centers.

The molecular structure of this compound is characterized by a five-carbon pentane (B18724) backbone with methyl groups at positions 2 and 3, and a chlorine atom also at position 3.

To identify the stereogenic centers, we analyze each carbon atom of the pentane chain:

Carbon-1 (C1): Bonded to three hydrogen atoms and one carbon atom, it is not a stereogenic center.

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3 originating from C1), and the rest of the molecule attached at C3. To determine if C2 is a stereogenic center, we must evaluate the group at C3.

Carbon-3 (C3): This carbon atom is bonded to a chlorine atom, a methyl group, an ethyl group, and the isopropyl group at C2. Since these four groups are different, C3 is a stereogenic center.

Carbon-4 (C4): Bonded to two hydrogen atoms and two carbon atoms, it is not a stereogenic center.

Carbon-5 (C5): Bonded to three hydrogen atoms and one carbon atom, it is not a stereogenic center.

Revisiting C2, the four groups attached to it are a hydrogen atom, a methyl group, an ethyl group, and the substituted C3. Since C3 is a stereogenic center, the group attached to C2 at this position is chiral. Therefore, C2 is also a stereogenic center.

Thus, this compound possesses two stereogenic centers at C2 and C3. The presence of 'n' stereogenic centers in a molecule can lead to a maximum of 2^n stereoisomers. For this compound, with n=2, there is a possibility of 2^2 = 4 distinct stereoisomers.

Enantiomeric Forms and Diastereomeric Relationships

With two stereogenic centers, this compound can exist as four stereoisomers. These isomers are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (boiling point, melting point, solubility) except for their interaction with plane-polarized light.

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties.

The four stereoisomers of this compound arise from the different possible configurations (R or S) at each stereogenic center (C2 and C3):

(2R, 3R)-3-Chloro-2,3-dimethylpentane

(2S, 3S)-3-Chloro-2,3-dimethylpentane

(2R, 3S)-3-Chloro-2,3-dimethylpentane

(2S, 3R)-3-Chloro-2,3-dimethylpentane

The enantiomeric pairs are:

(2R, 3R) and (2S, 3S)

(2R, 3S) and (2S, 3R)

The diastereomeric relationships exist between any two stereoisomers that are not enantiomers. For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

| Stereoisomer | Enantiomeric Pair | Diastereomeric Relationships |

|---|---|---|

| (2R, 3R)-3-Chloro-2,3-dimethylpentane | (2S, 3S) | (2R, 3S), (2S, 3R) |

| (2S, 3S)-3-Chloro-2,3-dimethylpentane | (2R, 3R) | (2R, 3S), (2S, 3R) |

| (2R, 3S)-3-Chloro-2,3-dimethylpentane | (2S, 3R) | (2R, 3R), (2S, 3S) |

| (2S, 3R)-3-Chloro-2,3-dimethylpentane | (2R, 3S) | (2R, 3R), (2S, 3S) |

Stereoselective and Stereospecific Synthesis Approaches

The synthesis of a specific stereoisomer of this compound requires stereoselective or stereospecific reactions.

Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others that might be formed.

Stereospecific reactions are a subset of stereoselective reactions where the stereochemistry of the starting material determines the stereochemistry of the product.

A common synthetic route to alkyl halides is through the hydrohalogenation of alkenes or the substitution of alcohols. For this compound, one could envision the chlorination of 2,3-dimethylpentan-3-ol. If a racemic mixture of the alcohol is used, the product will also be a mixture of stereoisomers. To achieve a specific stereoisomer, one would need to start with an enantiomerically pure alcohol and a reaction mechanism that proceeds with a known stereochemical outcome (e.g., inversion or retention of configuration).

For instance, an SN1 reaction of this compound with a nucleophile like methanol (B129727) would likely proceed through a planar carbocation intermediate, leading to a racemic mixture of the resulting ether product. chegg.com Conversely, an SN2 reaction, if it could be favored, would proceed with inversion of configuration at the reaction center.

The E1 elimination reaction of this compound can also lead to a mixture of alkene products. chegg.com

Optical Activity and Chiral Recognition in Reaction Products

Enantiomers are optically active, meaning they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a particular enantiomer. One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate light by an equal amount in the counter-clockwise (-) direction (levorotatory). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out.

The specific rotation of the enantiomers of this compound has not been extensively reported in publicly available literature, but it is a key parameter for characterizing the enantiomeric purity of a sample.

Chiral recognition is a phenomenon where a chiral molecule interacts differently with the enantiomers of another chiral substance. In the context of this compound, if one of its enantiomers were to react with another chiral molecule, the two enantiomers would be expected to exhibit different reaction rates and potentially lead to different products. This principle is the basis for the separation of enantiomers using chiral chromatography.

Prochirality and Diastereotopicity in Related Alkane Systems

The concept of prochirality is important for understanding the stereochemical environment of a molecule. A prochiral center is an atom that can be converted into a stereogenic center in a single step. In the parent alkane, 2,3-dimethylpentane (B165511), the carbon at position 3 is a stereogenic center. youtube.com

The two methyl groups at C2 in 2,3-dimethylpentane are diastereotopic. This is because the substitution of one of these methyl groups with another group (for example, a chlorine atom to form this compound) would generate a new stereogenic center at C2, and the resulting molecule would be one of a pair of diastereomers. Diastereotopic groups are chemically non-equivalent and can be distinguished by spectroscopic methods such as NMR.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of 3-Chloro-2,3-dimethylpentane is predicted to exhibit distinct signals corresponding to the non-equivalent protons in the molecule. The presence of a chiral center at the C3 carbon atom renders the molecule asymmetric, leading to a more complex spectrum than might be initially anticipated. The protons on the C4 and C5 carbons, as well as the methyl protons at C2 and the methyl group attached to C3, are diastereotopic and therefore chemically non-equivalent.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1') | ~ 0.9 | Doublet | 3H |

| CH₃ (C2') | ~ 0.9 | Doublet | 3H |

| CH (C2) | ~ 2.0 | Multiplet | 1H |

| CH₃ (C3') | ~ 1.6 | Singlet | 3H |

| CH₂ (C4) | ~ 1.8 | Multiplet | 2H |

| CH₃ (C5) | ~ 1.0 | Triplet | 3H |

Note: These are predicted values and actual experimental data may vary.

The chemical shifts are influenced by the electronegativity of the chlorine atom and the alkyl groups. The protons closer to the chlorine atom are expected to be deshielded and resonate at a lower field (higher ppm value). The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring non-equivalent protons and can be predicted using the n+1 rule. For instance, the methyl protons at C5 would be split into a triplet by the two adjacent protons of the C4 methylene (B1212753) group. The integration of the signals provides the relative ratio of the number of protons giving rise to each signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. This technique is particularly useful for distinguishing between isomers, as each isomer will have a unique set of carbon chemical shifts.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1' (on C2) | ~ 15-25 |

| C2' (on C2) | ~ 15-25 |

| C2 | ~ 35-45 |

| C3 | ~ 70-80 |

| C3' (on C3) | ~ 25-35 |

| C4 | ~ 30-40 |

| C5 | ~ 10-15 |

Note: These are predicted values and actual experimental data may vary.

The carbon atom bonded to the chlorine atom (C3) is expected to have the largest chemical shift due to the deshielding effect of the electronegative chlorine. The chemical shifts of the other carbon atoms are influenced by their substitution and proximity to the chlorine atom. By comparing the ¹³C NMR spectrum of an unknown sample with the predicted spectrum for this compound and its isomers, the correct structure can be identified.

For complex molecules like this compound, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques provide additional information by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the protons on C2 and the methyl protons at C1' and C2', as well as between the protons on C4 and the protons on C5. This helps to establish the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies which protons are directly attached to which carbon atoms. For this compound, the HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

In the mass spectrometer, this compound will be ionized, typically by electron impact, to form a molecular ion (M⁺). This molecular ion is often unstable and will fragment into smaller, more stable ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, a tertiary chloroalkane, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the chlorine atom. This can lead to the loss of an ethyl radical or an isopropyl radical, resulting in stable tertiary carbocations.

Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chloroalkanes.

Loss of a chlorine radical: This would result in a peak at M-35 and M-37, corresponding to the loss of the two chlorine isotopes.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion |

| M⁺ | [C₇H₁₅Cl]⁺ |

| M-29 | [C₅H₁₀Cl]⁺ (Loss of C₂H₅) |

| M-35/37 | [C₇H₁₅]⁺ (Loss of Cl) |

| M-36 | [C₇H₁₄]⁺ (Loss of HCl) |

| M-43 | [C₄H₈Cl]⁺ (Loss of C₃H₇) |

By analyzing the masses of the fragment ions, the structure of the original molecule can be pieced together.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). chemspider.com This results in a characteristic M+2 peak for any ion containing a chlorine atom.

For the molecular ion of this compound, two peaks will be observed:

M⁺: Corresponding to molecules containing the ³⁵Cl isotope.

M+2: Corresponding to molecules containing the ³⁷Cl isotope.

The relative intensity of the M⁺ to the M+2 peak will be approximately 3:1, reflecting the natural abundance of the two chlorine isotopes. nih.gov This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule and its fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. In the context of this compound, IR spectroscopy provides characteristic signals corresponding to the vibrations of its alkane structure and the carbon-chlorine bond.

Vibrational Band Assignment for C-Cl and Alkane Moieties

The infrared spectrum of this compound is characterized by absorption bands arising from the stretching and bending vibrations of its constituent bonds. The primary functional groups are the alkane C-H and C-C bonds, as well as the C-Cl bond.

The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are typically observed in the region of 2850-3000 cm⁻¹ pressbooks.pub. Specifically, strong absorptions for C-H stretching in the CH₂ and CH₃ groups of alkanes are expected between 2940 and 2880 cm⁻¹ docbrown.infodocbrown.info. The C-H bending or scissoring vibrations for these groups appear in the 1450-1470 cm⁻¹ range, while methyl C-H rocking vibrations are found between 1350 and 1370 cm⁻¹ libretexts.org.

The carbon-chlorine (C-Cl) stretching vibration is a key diagnostic feature for alkyl halides. The position of this band is sensitive to the substitution pattern of the carbon atom to which the chlorine is attached. For tertiary aliphatic chlorides, such as this compound, the C-Cl stretch is expected to be a strong band in the lower frequency region of the spectrum, typically between 540 and 785 cm⁻¹ blogspot.com. More specifically, tertiary chlorides tend to absorb towards the lower end of this range blogspot.com. The general range for C-Cl stretching is often cited as 550-850 cm⁻¹ orgchemboulder.comlibretexts.orgscribd.comquora.com.

The "fingerprint region" of the spectrum, from approximately 400 to 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. This region includes C-C skeletal vibrations, which for alkanes, are found in the 800 to 1300 cm⁻¹ range pressbooks.pub. For molecules containing a C-(CH₃)₂ group, strong C-C skeletal vibrations can be observed between 790-840 cm⁻¹ and 1140-1175 cm⁻¹ docbrown.infodocbrown.info.

A summary of the expected vibrational band assignments for this compound is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850-3000 | Strong |

| C-H Bend (Scissoring) | Alkane (CH₂) | 1450-1470 | Medium |

| C-H Bend (Asymmetric) | Alkane (CH₃) | ~1460 | Medium |

| C-H Bend (Symmetric) | Alkane (CH₃) | ~1375 | Medium |

| C-C Skeletal Vibrations | Alkane | 800-1300 | Medium to Weak |

| C-Cl Stretch | Tertiary Alkyl Halide | 540-785 | Strong |

Conformational Analysis via IR Spectroscopy

Conformational analysis of flexible molecules like this compound can, in principle, be investigated using IR spectroscopy. Different spatial arrangements of the atoms, or conformers, can give rise to distinct vibrational frequencies. This is particularly true for the C-Cl stretching vibration, which is sensitive to the local steric environment.

For halogenated alkanes, the presence of multiple conformers at room temperature can lead to the appearance of multiple bands in the C-X (where X is a halogen) stretching region of the IR spectrum blogspot.com. Each band corresponds to a different stable conformer. By studying the IR spectrum at different temperatures, it is possible to observe changes in the relative intensities of these bands. As the temperature is lowered, the equilibrium will shift to favor the most stable conformer, and the corresponding IR band will increase in intensity at the expense of the bands for the less stable conformers.

The table below illustrates a hypothetical scenario for the C-Cl stretching region of this compound, assuming two distinguishable conformers are present.

| Conformer | C-Cl Stretching Wavenumber (cm⁻¹) (Hypothetical) | Expected Relative Intensity at Room Temperature |

| Conformer A (e.g., more stable) | 650 | Higher |

| Conformer B (e.g., less stable) | 620 | Lower |

Computational Chemistry and Theoretical Studies of 3 Chloro 2,3 Dimethylpentane

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical methods used to predict the equilibrium geometry of molecules.

Ab Initio Methods: These methods calculate molecular properties from first principles, without the use of experimental data. For 3-chloro-2,3-dimethylpentane, a method like Hartree-Fock (HF) could provide a basic approximation of its geometry. More accurate, correlation-corrected methods like Møller-Plesset perturbation theory (e.g., MP2) would offer a more refined geometric structure by accounting for electron correlation. nih.gov

Density Functional Theory (DFT): DFT methods are often favored for their balance of accuracy and computational cost. Functionals such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d,p) or a larger cc-pVTZ), would be employed to perform a geometry optimization. nih.govyoutube.com This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, these calculations would precisely define the spatial relationship between the chlorine atom, the central tertiary carbon, and the surrounding methyl and ethyl groups.

Table 1: Predicted Molecular Geometry Parameters for a Tertiary Chloroalkane (Illustrative)

| Parameter | Method/Basis Set | Predicted Value |

| C-Cl Bond Length | B3LYP/6-31G(d) | ~1.80 Å |

| C-C Bond Length | B3LYP/6-31G(d) | ~1.54 Å |

| C-C-C Bond Angle | B3LYP/6-31G(d) | ~112° |

| C-C-Cl Bond Angle | B3LYP/6-31G(d) | ~108° |

| Note: This table presents typical values for a tertiary chloroalkane as specific calculations for this compound are not readily available. The actual values would be determined by a specific computational study. |

The flexibility of the alkyl chains in this compound means it can exist in various conformations. Computational methods are essential for exploring its conformational landscape.

A potential energy surface scan can be performed by systematically rotating around the C-C single bonds (e.g., the C2-C3 and C3-C4 bonds) and calculating the energy at each step. This process identifies the stable conformers (energy minima) and the transition states for rotation between them (energy maxima). The energy difference between a minimum and a maximum is the rotational barrier. nih.gov

For instance, rotation around the C2-C3 bond would reveal different staggered and eclipsed conformations, with the staggered conformers being more stable due to reduced steric hindrance. The presence of bulky methyl and ethyl groups around the central carbon would lead to significant steric strain in the eclipsed conformations, resulting in relatively high rotational barriers compared to simpler alkanes like n-butane. researchgate.net Ab initio and DFT calculations can precisely quantify these energy differences. sci-hub.box

Table 2: Illustrative Rotational Energy Barriers for Substituted Alkanes

| Molecule | Rotational Bond | Barrier (kcal/mol) | Computational Method |

| Ethane | C-C | ~2.9 | MP2/6-31G(d,p) |

| n-Butane | C2-C3 (gauche to anti) | ~3.3 | High-level ab initio |

| 2-Methylbutane | C2-C3 | ~5.2 | High-level ab initio |

| Note: This data is for illustrative purposes to show typical rotational barriers. Specific values for this compound would require a dedicated computational study. nih.govresearchgate.net |

Reaction Mechanism Elucidation

As a tertiary alkyl halide, this compound is expected to undergo nucleophilic substitution (SN1) and elimination (E1) reactions. Computational chemistry is invaluable for elucidating the mechanisms of these reactions. libretexts.orgpearson.com

The SN1 and E1 reactions of this compound proceed through a common carbocation intermediate. pearson.comleah4sci.com The rate-determining step for both reactions is the heterolytic cleavage of the C-Cl bond to form the 2,3-dimethylpentan-3-yl carbocation. libretexts.org

Computational methods can model this process by locating the transition state (TS) for the C-Cl bond dissociation. A transition state search algorithm is used to find the saddle point on the potential energy surface corresponding to the TS. libretexts.org A frequency calculation is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the C-Cl bond breaking). libretexts.org

The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants. wikipedia.org This value is crucial for determining the reaction rate. Solvation effects are critical for these reactions and can be included in the calculations using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. libretexts.orglibretexts.org Polar protic solvents are known to stabilize the carbocation-like transition state, thereby lowering the activation energy and accelerating the reaction. libretexts.orglibretexts.org

Table 3: Illustrative Calculated Activation Parameters for Solvolysis of a Tertiary Alkyl Chloride

| Parameter | Value (kcal/mol) | Computational Method |

| Activation Enthalpy (ΔH‡) | ~20-25 | DFT with solvent model |

| Activation Gibbs Free Energy (ΔG‡) | ~22-28 | DFT with solvent model |

| Note: These are typical ranges for SN1 solvolysis of a tertiary alkyl chloride like t-butyl chloride and serve as an estimate for this compound. dur.ac.ukacs.org |

Following the formation of the planar 2,3-dimethylpentan-3-yl carbocation, subsequent reaction steps determine the final products.

Stereoselectivity in SN1 Reactions: The nucleophile can attack the planar carbocation from either face. libretexts.org In the absence of any chiral influence, this would lead to a racemic mixture of substitution products if the carbon were a stereocenter. Computational models can confirm the planarity of the carbocation and calculate the energy profile for nucleophilic attack from either side, which is expected to be identical, thus predicting racemization.

Regioselectivity in E1 Reactions: The E1 reaction involves the removal of a proton from a carbon adjacent (beta) to the carbocation center. In the case of the 2,3-dimethylpentan-3-yl carbocation, there are three distinct types of beta-protons that can be removed, leading to three possible alkene products:

2,3-dimethylpent-2-ene (from C2)

3-methyl-2-ethylbut-1-ene (from the ethyl group at C4)

2,3-dimethylpent-1-ene (from the methyl group at C2)

The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. libretexts.org Computational chemistry can be used to predict the major product by calculating the relative thermodynamic stabilities of the possible alkene products. The alkene with the lowest calculated Gibbs free energy of formation is predicted to be the major product. libretexts.org For this compound, the tetrasubstituted alkene, 2,3-dimethylpent-2-ene, would be predicted to be the most stable and thus the major elimination product.

Thermodynamic Property Calculations

Computational methods can be used to calculate various thermodynamic properties. Furthermore, critically evaluated thermodynamic data for this compound is available from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables. nist.gov These tables provide data generated through dynamic data analysis and include critically evaluated data from the historical TRC Thermodynamic Tables archive.

Table 4: Selected Thermodynamic Properties of this compound from NIST/TRC Database

| Property | Temperature (K) | Value | Units |

| Ideal Gas Enthalpy | 298.15 | -235.9 | kJ/mol |

| Ideal Gas Entropy | 298.15 | 450.2 | J/mol·K |

| Liquid Enthalpy | 298.15 | -280.1 | kJ/mol |

| Liquid Density | 298.15 | 890.3 | kg/m ³ |

| Normal Boiling Point | - | 419.0 | K |

| Critical Temperature | - | 579.0 | K |

| Source: Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables. nist.gov |

These values, whether calculated or from evaluated databases, are essential for chemical engineering applications and for a deeper understanding of the compound's behavior under various conditions.

Enthalpy of Formation, Entropy, and Gibbs Free Energy Determinations

The determination of these properties often relies on a combination of experimental techniques and computational methods. Calorimetry is a primary experimental method for measuring enthalpy changes, while statistical mechanics, often applied to data from spectroscopic analysis, is used to calculate entropy.

The Gibbs free energy of formation can be subsequently calculated using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔS°

Where T is the temperature in Kelvin.

For many organic compounds where experimental data is sparse, computational methods such as ab initio calculations and density functional theory (DFT) are employed to predict these thermodynamic quantities. These methods model the electronic structure of the molecule to estimate its energy, from which thermodynamic properties can be derived.

Table 1: Representative Thermodynamic Properties for Aliphatic Compounds

| Property | Value | Units |

| Standard Enthalpy of Formation (gas) | Varies | kJ/mol |

| Standard Molar Entropy (gas) | Varies | J/(mol·K) |

| Gibbs Free Energy of Formation (gas) | Varies | kJ/mol |

Theoretical Approaches to Isomer Group Thermodynamics

A powerful theoretical approach for estimating the thermodynamic properties of a group of isomers, such as the various isomers of C7H15Cl, is the Benson group additivity method. This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. Each group's contribution is determined empirically from experimental data of a wide range of compounds.

For the isomer group of monochloroalkanes, including this compound, the thermodynamic properties such as the heat of formation, entropy, and heat capacity can be calculated. This approach is particularly valuable for comparing the relative stabilities of different isomers and for understanding how molecular structure influences thermodynamic properties.

The C7H15Cl isomer group consists of numerous structural isomers, and their thermodynamic properties can be estimated by considering the contributions of different carbon-hydrogen and carbon-chlorine centered groups.

Table 2: Benson Group Additivity Contributions for Thermodynamic Properties of Chloroalkanes (Illustrative)

| Group | ΔHf° (kJ/mol) | S° (J/mol·K) |

| C-(H)3(C) | -42.2 | 127.3 |

| C-(H)2(C)2 | -20.7 | 39.5 |

| C-(H)(C)3 | -8.2 | -50.9 |

| C-(C)4 | 2.1 | -146.9 |

| C-(H)2(C)(Cl) | -32.6 | 158.7 |

| C-(H)(C)2(Cl) | -29.7 | 73.2 |

| C-(C)3(Cl) | -33.9 | -18.8 |

Note: These are representative values. The actual values used in Benson's method are highly specific and depend on the neighboring atoms.

Using this method, the thermodynamic properties of an entire isomer group can be calculated, providing a comprehensive understanding of the thermodynamic landscape of all possible C7H15Cl structures.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations can provide detailed insights into its conformational fluxionality, which is the continuous interconversion between different spatial arrangements of its atoms due to rotation around single bonds.

A typical MD simulation for this compound would involve:

System Setup: Defining the initial atomic coordinates of the molecule.

Force Field Selection: Choosing an appropriate force field that accurately describes the interactions within the chloroalkane.

Simulation: Running the simulation for a specified amount of time, during which the positions and velocities of all atoms are updated at each time step.

Analysis: Analyzing the trajectory of the simulation to identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes.

While specific MD studies on this compound are not readily found, research on structurally similar tertiary haloalkanes, such as tert-butyl chloride (2-chloro-2-methylpropane), has been conducted. These studies investigate the molecular dynamics in various environments and provide a framework for how such simulations would be applied to this compound. The simulations would reveal the preferred rotational states around the C2-C3 and C3-C4 bonds and the influence of the bulky methyl and chloro groups on the conformational landscape.

Table 3: Key Parameters in a Molecular Dynamics Simulation of a Chloroalkane

| Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | OPLS-AA, CHARMM, AMBER |

| Time Step | The interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | Controlled by a thermostat algorithm |

| Pressure | The pressure at which the simulation is run (for condensed phases). | Controlled by a barostat algorithm |

By analyzing the dihedral angle distributions and potential energy surfaces from the simulation, researchers can characterize the conformational flexibility and identify the most populated conformational states of this compound.

Environmental Fate and Transformation Studies Excluding Toxicological Aspects

Biotic Degradation Pathways

The biodegradation of chlorinated aliphatic hydrocarbons can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions , the initial step in the degradation of some chlorinated alkanes is often catalyzed by oxygenase enzymes. These enzymes can incorporate one or two atoms of oxygen into the molecule, leading to dehalogenation and the formation of intermediates that can enter central metabolic pathways. However, highly branched structures like 3-Chloro-2,3-dimethylpentane may be more resistant to this type of attack compared to linear chloroalkanes.

Under anaerobic conditions , reductive dechlorination is a common pathway for the degradation of chlorinated compounds. In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom. This process is generally more favorable for more highly chlorinated compounds. For a monochlorinated compound like this compound, the potential for reductive dechlorination would depend on the presence of suitable microbial communities and electron donors in the environment.

The tertiary nature of the carbon-chlorine bond in this compound may pose a challenge for microbial degradation, as it is sterically hindered. Generally, the susceptibility of haloalkanes to microbial dehalogenation decreases with increasing branching.

Table 2: Potential Biodegradation Pathways for this compound

| Condition | Potential Pathway | Key Enzymes/Mechanisms | Biodegradation Potential |

|---|---|---|---|

| Aerobic | Oxidative Dehalogenation | Monooxygenases, Dioxygenases | Likely to be slow due to branched structure. |

| Anaerobic | Reductive Dechlorination | Dehalogenases | Possible, but may be limited for a monochlorinated, branched compound. |

Note: This table presents potential pathways based on the degradation of other chlorinated hydrocarbons. Specific studies on the biodegradation of this compound are not currently available.

Given the lack of specific studies on the degradation of this compound, the identification of its environmentally relevant metabolites is speculative and based on the predicted degradation pathways.

From Abiotic Degradation:

Hydrolysis: The primary metabolite from hydrolysis would be 3-hydroxy-2,3-dimethylpentane .

Atmospheric Oxidation: A complex mixture of oxygenated and chlorinated products could be formed, including chlorinated ketones and aldehydes. Further degradation would likely lead to smaller, more oxidized compounds.

From Biotic Degradation:

Aerobic: If aerobic degradation occurs, initial metabolites could include 3-hydroxy-2,3-dimethylpentane (from hydrolytic dehalogenation) or various hydroxylated and dehalogenated intermediates if oxidative pathways are active.

Anaerobic: If reductive dechlorination occurs, the primary metabolite would be 2,3-dimethylpentane (B165511) .

Further research is necessary to experimentally determine the specific degradation pathways and identify the metabolites of this compound under various environmental conditions.

Environmental Partitioning and Transport

The distribution of this compound in the environment is governed by several key processes, including its tendency to move from water and soil into the air, its attachment to soil and sediment particles, and its potential to accumulate in living organisms.

Volatilization from Water and Soil Compartments

Volatilization is a significant transport pathway for this compound from aquatic and terrestrial systems to the atmosphere. This tendency is quantified by the compound's vapor pressure and Henry's Law constant.

Vapor Pressure and Henry's Law Constant:

The Henry's Law constant, which describes the partitioning of a chemical between water and air, can be estimated using software such as the US Environmental Protection Agency's EPI Suite™. The HENRYWIN™ program within this suite utilizes both group contribution and bond contribution methods to predict this value. For compounds with similar structures, the Henry's Law constant indicates a notable potential for volatilization from water bodies. A higher Henry's Law constant signifies a greater propensity for a chemical to escape the aqueous phase and enter the atmosphere.

The following table presents the estimated volatilization-related properties for this compound and a structurally similar compound, 2-Chloro-2,3-dimethylpentane, for comparative purposes.

| Property | This compound (Estimated) | 2-Chloro-2,3-dimethylpentane (Analog Data) |

| Vapor Pressure (at 25°C) | 10.5 mmHg | Data not readily available |

| Henry's Law Constant | Can be estimated via EPI Suite™ | Data not readily available |

Note: The lack of specific experimental or estimated values for the analog highlights the data gap for this class of compounds.

Adsorption and Desorption in Environmental Matrices

The mobility of this compound in soil and sediment is largely determined by its tendency to adsorb to organic matter and mineral surfaces. This behavior is characterized by the soil organic carbon-water partitioning coefficient (Koc).

Soil Organic Carbon-Water Partitioning Coefficient (Koc):

A key parameter for predicting the movement of organic chemicals in soil is the Koc value. A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and organic matter, making it less mobile and less likely to leach into groundwater. Conversely, a low Koc suggests higher mobility.

The Koc for this compound can be estimated using the KOCWIN™ program in the EPI Suite™, which employs methods based on molecular connectivity and the octanol-water partition coefficient (Kow). Given the predicted lipophilic nature of this compound, a moderate to high Koc value is anticipated, suggesting it will have a tendency to bind to the organic fraction of soils and sediments. This binding is a reversible process, and desorption can occur, leading to the release of the compound back into the soil solution or porewater.

The table below shows the estimated Koc value for this compound, derived from its estimated Kow.

| Property | This compound (Estimated) |

| Log Kow (Octanol-Water Partition Coefficient) | 3.61 |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated based on Log Kow |

Note: A higher Log Kow generally correlates with a higher Log Koc.

Bioaccumulation Potential within Environmental Food Chains

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed using its octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF).

Octanol-Water Partition Coefficient (Kow) and Bioconcentration Factor (BCF):

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. A high Kow value often indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. The predicted Log Kow for this compound is 3.61, suggesting a significant potential for bioaccumulation.

The bioconcentration factor (BCF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. The BCF can be estimated from the Kow using quantitative structure-activity relationship (QSAR) models, such as those available in the BCFBAF™ program within EPI Suite™. Based on the estimated Log Kow, this compound is expected to have a moderate to high BCF, indicating that it is likely to be taken up by aquatic organisms from the water.

The following table summarizes the estimated bioaccumulation-related properties for this compound.

| Property | This compound (Estimated) |

| Log Kow (Octanol-Water Partition Coefficient) | 3.61 |

| BCF (Bioconcentration Factor) | Can be estimated from Log Kow via EPI Suite™ |

Advanced Applications and Research Frontiers in Organic Synthesis

3-Chloro-2,3-dimethylpentane as a Synthetic Building Block

As a tertiary alkyl halide, this compound can serve as a precursor for the introduction of the bulky 2,3-dimethylpentan-3-yl moiety into various molecular frameworks. The primary challenge in utilizing such a sterically hindered electrophile lies in overcoming the steric hindrance to facilitate bond formation.

Nucleophilic substitution reactions involving this compound are expected to proceed primarily through an S(_N)1 mechanism due to the stability of the tertiary carbocation intermediate that is formed upon the departure of the chloride ion. This carbocation can then be trapped by a variety of nucleophiles to introduce diverse functionalities.

Table 1: Potential Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Class | Potential Application |

| H₂O | Tertiary Alcohol | Solvents, intermediates |

| ROH (Alcohols) | Tertiary Ether | Solvents, additives |

| RCOO⁻ (Carboxylates) | Tertiary Ester | Fragrances, plasticizers |

| N₃⁻ (Azide) | Tertiary Azide | Precursor to amines |

| CN⁻ (Cyanide) | Tertiary Nitrile | Precursor to carboxylic acids and amines |

The formation of a planar carbocation intermediate in S(_N)1 reactions implies that if the starting material were chiral, a racemic mixture of products would likely be obtained.

Derivatization for the Production of Complex Organic Molecules

The derivatization of this compound opens avenues for the synthesis of more complex molecules. One of the most fundamental transformations is the formation of a Grignard reagent. The reaction of this compound with magnesium metal would yield 2,3-dimethylpentan-3-ylmagnesium chloride. This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Table 2: Potential Reactions of 2,3-dimethylpentan-3-ylmagnesium chloride

| Electrophile | Product | Significance |

| Aldehydes (e.g., formaldehyde) | Primary alcohol with a quaternary center | Introduction of a sterically demanding group |

| Ketones (e.g., acetone) | Tertiary alcohol with a quaternary center | Synthesis of highly branched molecules |

| Esters | Tertiary alcohol (after double addition) | Creation of complex alcohol structures |

| CO₂ | Carboxylic acid | Introduction of a carboxyl functional group |

| Epoxides | Alcohol | Ring-opening to form more complex structures |

The successful formation and reaction of the Grignard reagent from this compound would be a key step in incorporating the bulky alkyl group into larger, more intricate molecular architectures, which could be of interest in medicinal chemistry and materials science for tuning steric and electronic properties.

Substrate Role in Catalytic Reactions (e.g., Metal-Mediated Coupling Reactions)

The use of sterically hindered alkyl halides like this compound in metal-catalyzed cross-coupling reactions is a significant challenge in contemporary organic synthesis. Traditional palladium-catalyzed methods often struggle with such substrates due to slow oxidative addition and a propensity for β-hydride elimination. However, recent advancements, particularly with nickel catalysis, have shown promise for the coupling of tertiary alkyl electrophiles. nih.gov

Named Coupling Reactions and Their Potential with Tertiary Alkyl Halides:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. Nickel-catalyzed Suzuki reactions have been developed that can successfully couple tertiary alkyl bromides with arylboronic esters, demonstrating the feasibility of forming C(sp³)–C(sp²) bonds with sterically demanding substrates. nih.govacs.org While direct examples with this compound are not prominent, the principles suggest its potential in similar transformations.

Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, this method is known for its high functional group tolerance. Palladium or nickel catalysts are typically employed. wikipedia.org The coupling of tertiary alkyl halides via Negishi reactions remains an area of active research.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org It is one of the earliest developed cross-coupling reactions and has seen application in industrial processes. The direct coupling of a tertiary alkyl halide like this compound would be challenging but potentially achievable with specialized catalyst systems.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The direct use of alkyl halides, especially tertiary ones, is not typical for the classical Sonogashira reaction. acs.org However, modified protocols and alternative catalysts are being explored to expand the scope to include sp³-hybridized carbons.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.org The use of alkyl halides in Heck-type reactions is less common but has been reported, often proceeding through radical pathways. nih.gov

Stille Coupling: This reaction couples an organotin compound with an organic halide. organic-chemistry.org The toxicity of organotin reagents has led to a decline in its use in favor of other methods like the Suzuki coupling.

Table 3: Overview of Metal-Mediated Coupling Reactions for Tertiary Alkyl Halides

| Reaction Name | Nucleophile | Electrophile | Catalyst (Typical) | Feasibility with Tertiary Alkyl Halides |

| Suzuki-Miyaura | Organoboron | Organic Halide | Pd, Ni | Demonstrated with Ni catalysts for tertiary alkyl bromides. nih.govacs.org |

| Negishi | Organozinc | Organic Halide | Pd, Ni | An area of ongoing research. wikipedia.org |

| Kumada | Grignard Reagent | Organic Halide | Pd, Ni | Challenging but potentially feasible with advanced catalysts. wikipedia.org |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd/Cu | Not typical for alkyl halides, especially tertiary ones. wikipedia.orgacs.org |

| Heck | Alkene | Unsaturated Halide | Pd | Alkyl Heck-type reactions are known but less common. wikipedia.orgnih.gov |

| Stille | Organotin | Organic Halide | Pd | Possible, but less favored due to toxicity. organic-chemistry.org |

The development of robust catalytic systems that can efficiently couple tertiary alkyl halides like this compound is a key frontier in organic synthesis. Success in this area would provide a powerful tool for the construction of molecules with all-carbon quaternary centers, which are important structural motifs in many natural products and pharmaceuticals.

Q & A

Q. What are the key structural characterization methods for 3-chloro-2,3-dimethylpentane?

To confirm the structure of this compound, use gas chromatography-mass spectrometry (GC-MS) for molecular weight and fragmentation pattern analysis . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituents and stereochemistry. For example, the chlorine atom and methyl branching patterns can be resolved via coupling constants and splitting patterns. Cross-validate data with NIST Chemistry WebBook spectral libraries .

Q. How can researchers predict the major product of elimination reactions involving this compound?

Apply Zaitsev's rule : the most substituted alkene is favored. For example, reaction with NaOH in ethanol yields 2,3-dimethyl-2-pentene as the major product due to the stability of the trisubstituted alkene. Confirm the product via GC retention indices and Kovats' RI databases for non-polar/polar columns .

Q. What are the recommended safety protocols for handling this compound?

While toxicity data for this compound is limited, extrapolate from structurally similar chlorinated alkanes. Use PPE (gloves, goggles, fume hood) and follow OSHA guidelines. In case of exposure, employ liquid-binding materials (e.g., diatomite) for spill containment and consult medical evaluations for neurotoxic effects .

Advanced Research Questions

Q. How can conflicting CAS registry numbers for this compound be resolved?